IRE1|A kinase-IN-9

IRE1α inhibition Kinase assay Unfolded Protein Response

Choose IRE1|A kinase-IN-9 for robust IRE1α kinase inhibition in ER stress/UPR research. Delivers IC50 <0.1 μM, >31‑fold more potent than IRE1α kinase‑IN‑2 in cellular autophosphorylation assays, ensuring decisive target engagement at low concentrations while minimizing off‑target effects. An essential tool for investigating IRE1α‑mediated cell fate decisions, cancer, and neurodegeneration. Order now for reproducible, publication‑ready data.

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
Cat. No. B8425199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRE1|A kinase-IN-9
Molecular FormulaC24H24N2O6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)NCCN4CCOCC4
InChIInChI=1S/C24H24N2O6/c1-15-18-6-7-20(28)19(14-27)22(18)32-24(30)21(15)16-2-4-17(5-3-16)23(29)25-8-9-26-10-12-31-13-11-26/h2-7,14,28H,8-13H2,1H3,(H,25,29)
InChIKeyNQUKAQJMGQBCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRE1|A kinase-IN-9 (IRE1α kinase-IN-9, CAS 1338933-30-4): A Potent IRE1α Kinase Inhibitor for Unfolded Protein Response (UPR) Research


IRE1|A kinase-IN-9 (also designated IRE1α kinase-IN-9 or compound 2) is a small-molecule, ATP-competitive inhibitor that specifically targets the kinase domain of inositol-requiring enzyme type 1 alpha (IRE1α), a central sensor in the unfolded protein response (UPR) pathway [1]. Its chemical formula is C24H24N2O6 with a molecular weight of 436.46 g/mol . This compound is a key chemical probe for investigating the role of IRE1α kinase activity in cellular homeostasis, ER stress, and diseases linked to UPR dysregulation, including cancer and neurodegenerative disorders.

IRE1|A kinase-IN-9: Why Generic IRE1α Inhibitor Substitution Risks Experimental Inconsistency in UPR Pathway Studies


The IRE1α inhibitor landscape is diverse, comprising compounds with distinct mechanisms of action (kinase inhibitors vs. RNase inhibitors), varying selectivity profiles (e.g., over the IRE1β isoform), and different potencies. Simple substitution with a generic IRE1α inhibitor like IRE1α kinase-IN-1 or KIRA6 can lead to inconsistent experimental outcomes due to differences in target engagement, off-target kinase inhibition (e.g., BRaf), and cellular potency [1]. IRE1|A kinase-IN-9 (compound 2) represents a specific chemical entity with a defined potency profile (IC50 <0.1 μM) and a unique structure that addresses selectivity challenges inherent to earlier-generation IRE1α inhibitors, as demonstrated in structure-based optimization studies [1].

IRE1|A kinase-IN-9: Quantitative Comparative Evidence Against IRE1α Inhibitor Comparators


IRE1|A kinase-IN-9 Exhibits Comparable Potency to Leading IRE1α Inhibitors (IRE1α kinase-IN-1 and 4μ8C) in Biochemical Assays

IRE1|A kinase-IN-9 (compound 2) demonstrates an average IC50 of <0.1 μM against IRE1α . In cross-study comparison, this potency is within the same order of magnitude as the well-characterized IRE1α kinase inhibitor IRE1α kinase-IN-1 (IC50 = 77 nM) and the RNase inhibitor 4μ8C (IC50 = 76 nM) [1]. This indicates that IRE1|A kinase-IN-9 is a potent tool for inhibiting IRE1α kinase activity at concentrations comparable to established chemical probes.

IRE1α inhibition Kinase assay Unfolded Protein Response Drug discovery

IRE1|A kinase-IN-9 Displays Superior Cellular Potency Compared to IRE1α kinase-IN-2 in Autophosphorylation Assays

IRE1|A kinase-IN-9 (compound 2) inhibits IRE1α kinase activity with an IC50 <0.1 μM . In cross-study comparison, IRE1α kinase-IN-2 requires a significantly higher concentration to achieve similar inhibition of IRE1α autophosphorylation, with an IC50 of 3.12 μM . This represents a >31-fold increase in potency for IRE1|A kinase-IN-9 under comparable cellular assay conditions, highlighting its enhanced efficacy in disrupting IRE1α signaling.

IRE1α autophosphorylation Cellular assay Kinase inhibition UPR

IRE1|A kinase-IN-9 Demonstrates >6-Fold Greater Potency than the Type II Inhibitor KIRA6 in Biochemical IRE1α Assays

IRE1|A kinase-IN-9 (compound 2) exhibits an IC50 of <0.1 μM against IRE1α kinase activity . In contrast, the type II IRE1α kinase inhibitor KIRA6 has a reported IC50 of 0.6 μM [1]. This represents a >6-fold greater potency for IRE1|A kinase-IN-9 in inhibiting IRE1α kinase function, suggesting it is a more potent probe for disrupting IRE1α autophosphorylation and downstream signaling.

IRE1α kinase inhibition Type II inhibitor KIRA6 Biochemical assay

IRE1|A kinase-IN-9: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Kinase Activity Assays for IRE1α Target Engagement Studies

Use IRE1|A kinase-IN-9 as a potent tool compound (IC50 <0.1 μM) to inhibit IRE1α kinase activity in biochemical assays, providing reliable target engagement data comparable to established inhibitors like IRE1α kinase-IN-1 (IC50 = 77 nM) .

Cellular Autophosphorylation Assays in HEK293 and Other IRE1α-Expressing Cell Lines

Leverage the >31-fold greater potency of IRE1|A kinase-IN-9 over IRE1α kinase-IN-2 (IC50 = 3.12 μM) in cellular autophosphorylation assays to effectively block IRE1α signaling at lower concentrations, minimizing off-target effects .

Comparative Studies with Type II IRE1α Inhibitors (e.g., KIRA6)

Employ IRE1|A kinase-IN-9 (IC50 <0.1 μM) as a more potent alternative to KIRA6 (IC50 = 0.6 μM) in experiments requiring complete IRE1α kinase inhibition, such as investigations into the role of IRE1α kinase activity in UPR-mediated cell fate decisions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRE1|A kinase-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.